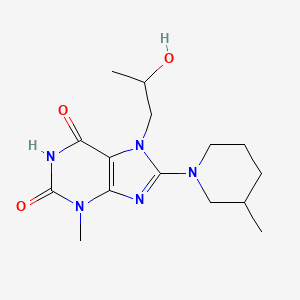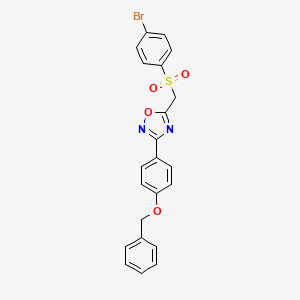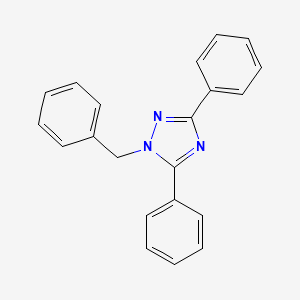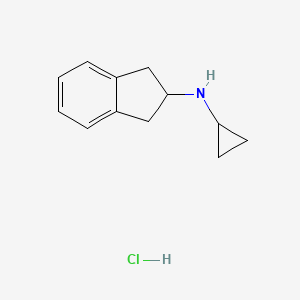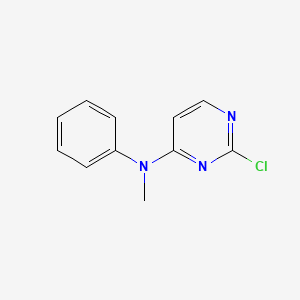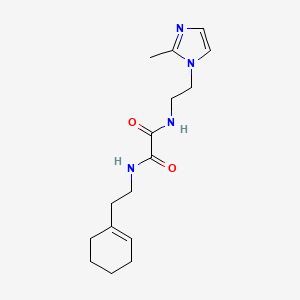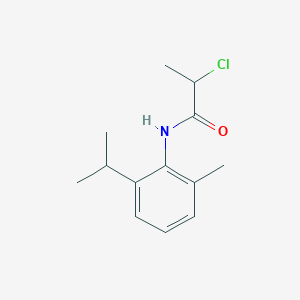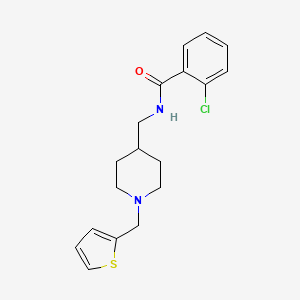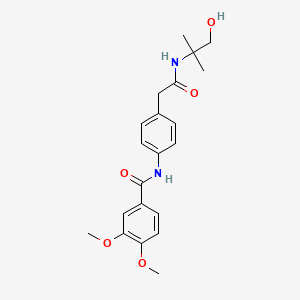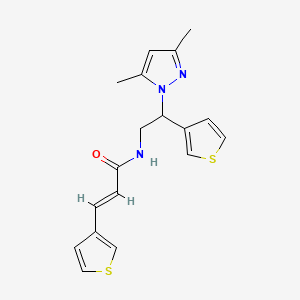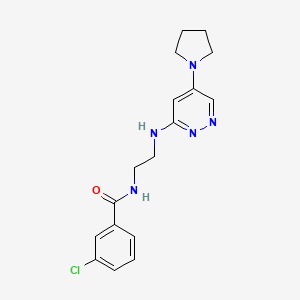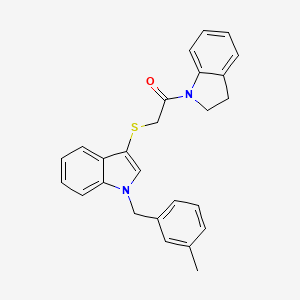
1-(indolin-1-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(indolin-1-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)ethanone, commonly known as CBL0137, is a small molecule compound that has been gaining attention in the scientific community for its potential therapeutic applications. CBL0137 was first synthesized by researchers at the Institute of Chemical Biology and Fundamental Medicine in Russia in 2013. Since then, numerous studies have been conducted to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Indole Derivatives Synthesis : Studies have shown that indole derivatives like 1-(indolin-1-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)ethanone can be synthesized through various chemical reactions. For instance, the reaction between isatins and 2-aminobenzylamine in acetic acid produces complex spirooxindoles or indolo[3,2-c]quinolin-6-ones, depending on the conditions. This process involves initial formation of a spiro compound and subsequent rearrangements leading to the final product (Bergman et al., 2003).
Biological Activities
Antimicrobial Activity : Some 1H-Indole derivatives, synthesized from reactions involving indole and chloroacetylchloride, exhibit significant antimicrobial activity. These compounds have been tested against various microorganisms, including Gram-positive and Gram-negative bacteria, showing promising results in inhibiting microbial growth (Letters in Applied NanoBioScience, 2020).
Antifungal and Antioxidant Properties : Novel 3-(2-substituted)-1H-indol-3-yl)-1-(thiophen-2yl)prop-2-en-1-one chalcone derivatives, related to the 1-(indolin-1-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)ethanone, have shown excellent antifungal and antioxidant activities. These activities were identified using assays like DPPH radical scavenging and zone of inhibition tests, comparing the results to standard drugs (Gopi et al., 2016).
Anticonvulsant Properties : Certain indole derivatives have been synthesized for their potential as anticonvulsant agents. These compounds, including derivatives of 1-(1H-indol-1-yl)ethanone, have shown significant activity in tests like the maximal electroshock test, suggesting their utility in treating convulsive disorders (Ahuja & Siddiqui, 2014).
Synthesis for Medicinal Chemistry
Indoleamine 2,3-dioxygenase (IDO) Inhibitors : Research into the synthesis and structure-activity relationships of indol-2-yl ethanone derivatives, closely related to the compound , has led to the development of novel IDO inhibitors. These compounds have shown micromolar range activity in vitro and in vivo, demonstrating their potential in medicinal chemistry (Dolušić et al., 2011).
Anti-inflammatory Properties : Another area of interest is the synthesis of new chalcone derivatives, including 1-(1H-indol-1-yl)ethanone derivatives, to explore their anti-inflammatory properties. These compounds have been tested in models like carrageenan-induced Rat Hind Paw Edema, showing potential as anti-inflammatory agents (Rehman et al., 2022).
Propiedades
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2OS/c1-19-7-6-8-20(15-19)16-27-17-25(22-10-3-5-12-24(22)27)30-18-26(29)28-14-13-21-9-2-4-11-23(21)28/h2-12,15,17H,13-14,16,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGJKHHNXZWUDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)N4CCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(indolin-1-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

